molecular formula C6H14O B165633 3-Methyl-3-pentanol CAS No. 77-74-7

3-Methyl-3-pentanol

Cat. No.: B165633
CAS No.: 77-74-7
M. Wt: 102.17 g/mol
InChI Key: FRDAATYAJDYRNW-UHFFFAOYSA-N
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Description

3-Methyl-3-pentanol, also known as 3-methylpentan-3-ol, is an organic chemical compound and a tertiary hexanol. It is a colorless liquid with a fruity odor and is used in various chemical syntheses. This compound is particularly notable for its use in the synthesis of the tranquilizer emylcamate and has similar sedative and anticonvulsant actions itself .

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of tranquilizers , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in these processes

Cellular Effects

The cellular effects of 3-Methyl-3-pentanol are also not well studied. Given its role in the synthesis of tranquilizers , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. It is known that the median lethal dose (LD50) in rats is 710 mg/kg , indicating potential toxic or adverse effects at high doses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-3-pentanol can be synthesized through the Grignard reaction. This involves reacting ethylmagnesium bromide with methyl acetate in the presence of dried diethyl ether or tetrahydrofuran as a solvent. Another method involves reacting ethylmagnesium bromide with butanone under similar conditions .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory preparation, with adjustments for scale and efficiency. The Grignard reaction remains a cornerstone due to its reliability and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although the tertiary alcohol structure makes it less prone to oxidation compared to primary and secondary alcohols.

    Reduction: This compound can be reduced to its corresponding alkane under specific conditions.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid or sodium hydroxide.

Major Products:

    Oxidation: Typically yields ketones or carboxylic acids, depending on the reaction conditions.

    Reduction: Produces alkanes.

    Substitution: Results in various substituted organic compounds depending on the substituent introduced.

Scientific Research Applications

3-Methyl-3-pentanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Methyl-3-pentanol stands out due to its tertiary alcohol structure, which imparts unique reactivity and stability compared to primary and secondary alcohols. Its use in pharmaceutical synthesis and its sedative properties further distinguish it from similar compounds .

Properties

IUPAC Name

3-methylpentan-3-ol
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InChI

InChI=1S/C6H14O/c1-4-6(3,7)5-2/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FRDAATYAJDYRNW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)O
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Molecular Formula

C6H14O
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DSSTOX Substance ID

DTXSID0021755
Record name 3-Methyl-3-pentanol
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Molecular Weight

102.17 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid
Record name 3-Methyl-3-pentanol
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Record name 3-Methylpentan-3-ol
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Vapor Pressure

5.56 [mmHg]
Record name 3-Methyl-3-pentanol
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CAS No.

77-74-7
Record name 3-Methyl-3-pentanol
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Record name 3-METHYL-3-PENTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the branched structure of 3-Methyl-3-pentanol affect its self-association compared to linear alcohols?

A1: Research indicates that the apparent molar heat capacities of isomeric alcohols, including this compound, display a maximum against concentration. This maximum decreases and shifts to higher alcohol concentrations as the steric hindrance around the hydroxyl group increases. [] This suggests that branching in this compound reduces its self-association tendencies compared to linear alcohols.

Q2: Does the choice of solvent influence the self-association behavior of this compound?

A2: Yes, the self-association of this compound is influenced by the solvent. Studies using Nuclear Magnetic Resonance (NMR) spectroscopy show that the dimerization constant, and thus the extent of self-association, varies depending on the solvent's dielectric constant. For example, dimerization is weaker in chloroform compared to cyclohexane. []

Q3: How does pressure impact the internal pressure of this compound?

A3: Interestingly, the internal pressure of this compound, unlike many other liquids, does not increase monotonically with pressure. Instead, it reaches a maximum at moderate pressures before decreasing rapidly. This behavior, observed through analysis of isothermal compressibility and isobaric coefficient of thermal expansion data, distinguishes this compound from other alkanols. []

Q4: What role does this compound play in the radical polymerization of N-isopropylacrylamide (NIPAAm)?

A4: this compound acts as both a syndiotactic-specificity inducer and an accelerator in NIPAAm radical polymerization. Its interaction with the monomer, through hydrogen bonding with the C=O group, enhances the reaction rate. The bulky structure of this compound also promotes syndiotactic specificity, leading to polymers with specific properties. []

Q5: How does chain transfer to this compound as a solvent compare to other alcohols in radical polymerization?

A5: Studies on acrylamide polymerization reveal that this compound exhibits a lower chain transfer to solvent constant (Ctr,S) compared to linear alcohols. This characteristic allows for the synthesis of polymers with higher molecular weights, making this compound a favorable solvent in specific polymerization reactions. []

Q6: How do structural modifications of the N-substituent in acrylamide monomers affect the syndiotactic specificity induced by this compound during polymerization?

A6: Research shows that the effectiveness of this compound in inducing syndiotactic specificity is influenced by the size of the N-substituent in the acrylamide monomer. While highly effective for N-isopropylacrylamide and N-n-propylacrylamide, its influence diminishes with bulkier substituents like N-benzyl and N-(1-phenylethyl) groups. In these cases, alternative specificity inducers like hexamethylphosphoramide (HMPA) become more effective. []

Q7: Can you provide an example of an analytical technique used to study the self-association of alcohols like this compound?

A7: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to study the self-association of alcohols. By measuring the dilution shift of the hydroxyl proton in various solvents, researchers can determine key parameters like monomer shift, dimer shift, and dimerization constants, providing insights into the self-association behavior. []

Q8: Is there evidence of bacterial degradation pathways for tertiary alcohols like this compound?

A8: Yes, recent research highlights a novel bacterial degradation pathway for this compound. Unlike the hydroxylation pathway typically observed for tertiary alcohols, the bacterium Aquincola tertiaricarbonis L108 employs a desaturation mechanism. This process, catalyzed by the Rieske nonheme mononuclear iron oxygenase MdpJ, converts this compound to 3-methyl-1-penten-3-ol as part of its degradation pathway. []

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